Tert-butyl 2-hydroxy-4-nitrobenzoate
Overview
Description
Tert-butyl 2-hydroxy-4-nitrobenzoate is a chemical compound with the molecular formula C11H13NO5 . It is used for research purposes .
Synthesis Analysis
The synthesis of this compound involves the reaction of benzoic acid with tert-butanol in the presence of DMAP (4-dimethylaminopyridine) and DCC (dicyclohexylcarbodiimide). The reaction mixture is stirred at room temperature for 20 hours. The resulting mixture is then diluted with ethyl acetate and washed with various solutions. The organic layer is dried with magnesium sulfate, filtered, and evaporated. The residue is purified by column chromatography to yield the compound .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 5 oxygen atoms . The InChI Key for this compound is O=C(OC©©C)C1=CC=C(N+=O)C=C1O .Scientific Research Applications
Photolytic Reactions
The compound has been studied for its behavior under photolytic conditions. Döpp (1971) investigated the photolysis of o-nitro-tert.-butylbenzenes, revealing their conversion into 1-hydroxy-3.3-dimethyl-2(3H)-indolones, which is relevant to understanding the photochemical mechanisms of similar compounds (Döpp, 1971).
Electrochemical Properties
Jorge and Stradiotto (1996) explored the electrochemical behavior of butyl nitrobenzoate compounds, including tert-butyl derivatives. They observed a two-step reduction process, offering insights into the electrochemical properties of these compounds (Jorge & Stradiotto, 1996).
Antioxidant and Stabilizing Roles
Carloni et al. (1993) examined the reactions of tert-butylbenzoate derivatives with nitroxides, which are relevant for understanding their role as antioxidants and light stabilizers in various materials (Carloni et al., 1993).
Magnetic Interaction Studies
Jung et al. (2009) focused on the magnetic interactions of copper dimers with tert-butyl nitroxide radicals. This research provides valuable data on the long-distance magnetic interactions in these compounds, potentially useful in the field of molecular magnetism (Jung et al., 2009).
Hydrogen Bond Role in Organic Magnetic Materials
The work by Ferrer et al. (2001) on benzimidazole-based organic magnetic materials, involving tert-butyl derivatives, sheds light on the role of hydrogen bonds in these materials' magnetic properties (Ferrer et al., 2001).
Nucleophilic Hydroxylation Research
Brose et al. (1992) investigated the hydroxylation of aromatic nitro compounds with tert-butyl hydroperoxide, contributing to the broader understanding of chemical reactions involving tert-butyl derivatives (Brose et al., 1992).
Synthesis and Reactivity Studies
Research by Wang et al. (2018) on the synthesis of aminobenzophenones using tert-butyl nitrite demonstrates the reactivity and utility of tert-butyl derivatives in organic synthesis (Wang et al., 2018).
Supramolecular Chemistry Applications
Yushkova et al. (2012) explored the use of tert-butylthiacalix[4]arenes, including their interaction with 3-nitrobenzoic acids, in the formation of supramolecular self-assembles. This research has implications for the development of advanced materials and molecular recognition (Yushkova et al., 2012).
Radical Trapping and Antioxidant Studies
Maples et al. (2001) compared the radical trapping abilities of various nitrones, including tert-butyl derivatives, providing valuable information on their potential use as antioxidants (Maples et al., 2001).
Properties
IUPAC Name |
tert-butyl 2-hydroxy-4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-11(2,3)17-10(14)8-5-4-7(12(15)16)6-9(8)13/h4-6,13H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCYASOVEQTTRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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